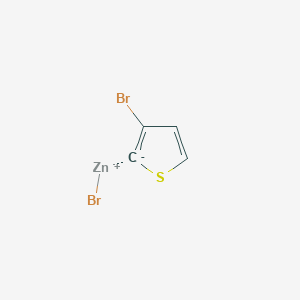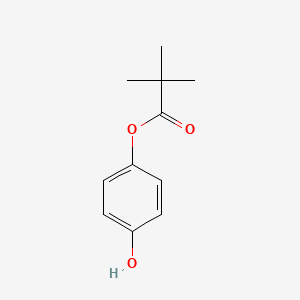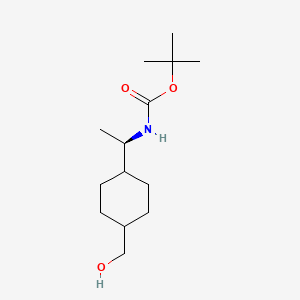
tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate
Übersicht
Beschreibung
“tert-Butyl ®-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). The term includes organic compounds formally obtained by replacing one or more of the hydrogen atoms by other organic functional groups .
Synthesis Analysis
The synthesis of tert-Butyl carbamates involves several steps. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Carbamate esters also arise via alcoholysis of carbamoyl chlorides . Carbamates can be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Molecular Structure Analysis
The molecular formula of tert-Butyl carbamate is C5H11NO2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The Boc group in tert-Butyl carbamates is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
The molecular weight of tert-Butyl carbamate is 117.1463 . More detailed physical and chemical properties may be available from specialized databases .Wissenschaftliche Forschungsanwendungen
Biodegradation of Ethers
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the microbial capacity to degrade ETBE, a gasoline ether oxygenate, using it as a carbon and energy source or via cometabolism. This study outlines the microbial pathways and potential for bioaugmentation and biostimulation strategies in groundwater remediation (Thornton et al., 2020).
Microbial Degradation Pathways
The microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) under various redox conditions demonstrates the complexity of biodegradation pathways and the influence of site-specific conditions on the effectiveness of bioremediation strategies (Schmidt et al., 2004).
Cold Plasma Decomposition of MTBE
A study on the decomposition of MTBE by adding hydrogen in a cold plasma reactor presents an alternative method for converting MTBE into less harmful compounds, demonstrating the potential of plasma technology in environmental remediation (Hsieh et al., 2011).
Thermophysical Properties of Ether Mixtures
Research on the thermophysical properties of mixtures containing MTBE and other ethers with non-polar solvents contributes to the understanding of their behavior in various industrial and environmental processes, aiding in the development of better separation and purification techniques (Marsh et al., 1999).
Ethyl Carbamate in Foods and Beverages
A review of ethyl carbamate (EC) in foods and beverages addresses its occurrence, mechanisms of formation, and analytical determination methods. This research is crucial for food safety and regulatory compliance, highlighting the importance of monitoring and reducing EC levels (Weber & Sharypov, 2009).
Wirkmechanismus
Target of Action
It is a carbamate derivative , and carbamates are known to interact with various biological targets, including enzymes and receptors. The specific target would depend on the structure and functional groups of the compound.
Mode of Action
Carbamates in general are known to interact with their targets through the carbamate group, which can form stable but reversible bonds with amino acid residues in the target proteins . The specific mode of action would depend on the structure of the compound and the nature of its target.
Biochemical Pathways
For example, some carbamates inhibit the enzyme acetylcholinesterase, affecting the cholinergic pathway .
Pharmacokinetics
Carbamates are generally well absorbed and distributed in the body, and they are metabolized primarily in the liver .
Result of Action
For example, carbamates that inhibit acetylcholinesterase can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the stability of carbamates can be affected by the pH of the environment, with higher stability observed at neutral to slightly acidic pH .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-10(15-13(17)18-14(2,3)4)12-7-5-11(9-16)6-8-12/h10-12,16H,5-9H2,1-4H3,(H,15,17)/t10-,11?,12?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAWRTRJAJDVTC-VOMCLLRMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101129177 | |
| Record name | Carbamic acid, [(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101129177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
672314-62-4 | |
| Record name | Carbamic acid, [(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672314-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101129177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B3149348.png)
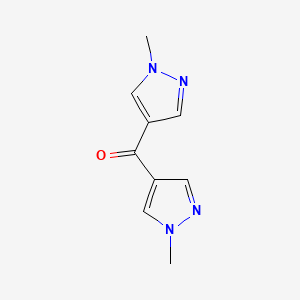


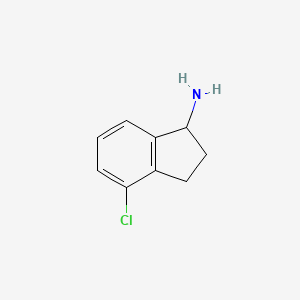
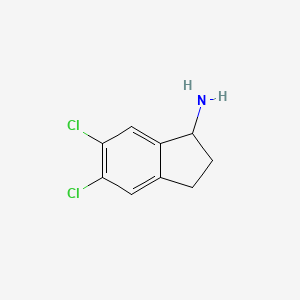

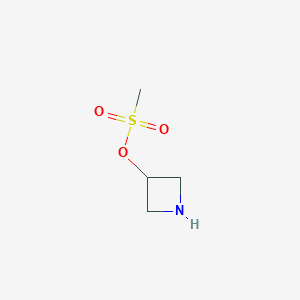
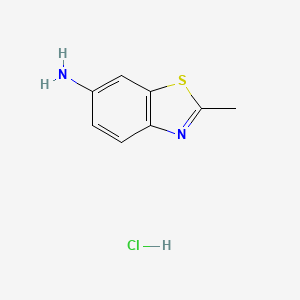
![2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B3149407.png)
![[3-(Isopropylthio)propyl]amine](/img/structure/B3149413.png)
